molecular formula C63H57N5O9 B1447407 Fmoc-Phe-Lys(Trt)-PAB-PNP CAS No. 1116086-09-9

Fmoc-Phe-Lys(Trt)-PAB-PNP

Cat. No. B1447407
M. Wt: 1028.2 g/mol
InChI Key: LOGURWMJSNXIEZ-YQOHNZFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-Phe-Lys(Trt)-PAB-PNP” is a peptide cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . It has a molecular weight of 863.05 .


Synthesis Analysis

“Fmoc-Phe-Lys(Trt)-PAB-PNP” is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .


Molecular Structure Analysis

The molecular formula of “Fmoc-Phe-Lys(Trt)-PAB-PNP” is C56H54N4O5 . The SMILES string representation is O=C(N)C@H(C2=CC=CC=C2)C3=CC=CC=C3)N(C(C@HNC(OCC5C6=C(C7=C5C=CC=C7)C=CC=C6)=O)=O)C8=CC=C(CO)C=C8 .


Chemical Reactions Analysis

“Fmoc-Phe-Lys(Trt)-PAB-PNP” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .


Physical And Chemical Properties Analysis

“Fmoc-Phe-Lys(Trt)-PAB-PNP” has a molecular weight of 863.05 . Its molecular formula is C56H54N4O5 , and its SMILES string representation is O=C(N)C@H(C2=CC=CC=C2)C3=CC=CC=C3)N(C(C@HNC(OCC5C6=C(C7=C5C=CC=C7)C=CC=C6)=O)=O)C8=CC=C(CO)C=C8 .

Scientific Research Applications

1. Application in the Creation of Self-Healing Hydrogels

  • Summary of Application : Fmoc-Phe-Lys(Trt)-PAB-PNP is used as a hydrogelator to produce self-healing hydrogels at a very low concentration . These hydrogels have versatile applications ranging from biology to nanotechnology .
  • Methods of Application : The hydrogel is created by self-assembly of the peptide building block composed of two 9-fluorenylmethyloxycarbonyl (Fmoc) groups . The hydrogel’s hydrophobic core formation is driven by the aromatic stacking among Fmoc groups, and the Phe groups located on the surface of two adjacent hydrophobic cores bridge two adjacent cores, facilitating the branching of the fibrous aggregate .
  • Results or Outcomes : The peptide hydrogel exhibited self-sustaining and self-healing behavior and improved mechanical properties compared to previously reported di Fmoc-based hydrogels . The peptide and the composite hydrogels exhibited excellent selective dye adsorption capacities .

2. Application in the Synthesis of Antibody-Drug Conjugates (ADCs)

  • Summary of Application : Fmoc-Phe-Lys(Trt)-PAB-PNP is used as a cleavable ADC linker in the synthesis of ADCs .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

3. Application in the Protection of Polyfunctional α-Amino Acids

  • Summary of Application : Fmoc-Phe-Lys(Trt)-PAB-PNP is used in the synthesis of trityl-protected peptides . These peptides are used in various biochemical studies and pharmaceutical applications .
  • Methods of Application : Ditrityl amino acids such as Trt-Lys(Trt)-OH, Trt-Orn(Trt)-OH, Trt-Ser(Trt)-OH, and Trt-Hse(Trt)-OH were prepared and used in the synthesis of trityl-protected peptides . Selective detritylation of the above amino acid derivatives and ditrityl peptides was achieved with 1% CF3CO2H in CH2Cl2 .
  • Results or Outcomes : The resulting N-detritylated amino acids were converted into the corresponding Nα-Fmoc derivatives under Schotten-Baumann conditions using Fmoc-Cl .

Future Directions

The use of “Fmoc-Phe-Lys(Trt)-PAB-PNP” in the synthesis of antibody-drug conjugates (ADCs) represents a significant area of research in targeted cancer therapies . The development and optimization of these linkers can potentially improve the efficacy and safety of ADCs.

properties

IUPAC Name

[4-[[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H57N5O9/c64-59(69)58(31-17-18-40-65-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)67(49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)60(70)57(41-44-19-5-1-6-20-44)66-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,65H,17-18,31,40-43H2,(H2,64,69)(H,66,71)/t57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGURWMJSNXIEZ-YQOHNZFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H57N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Phe-Lys(Trt)-PAB-PNP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Phe-Lys(Trt)-PAB-PNP
Reactant of Route 2
Reactant of Route 2
Fmoc-Phe-Lys(Trt)-PAB-PNP
Reactant of Route 3
Reactant of Route 3
Fmoc-Phe-Lys(Trt)-PAB-PNP
Reactant of Route 4
Fmoc-Phe-Lys(Trt)-PAB-PNP
Reactant of Route 5
Reactant of Route 5
Fmoc-Phe-Lys(Trt)-PAB-PNP
Reactant of Route 6
Fmoc-Phe-Lys(Trt)-PAB-PNP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.